molecular formula C20H30BrNO2 B1669519 Cyclopyrronium Bromide CAS No. 15599-22-1

Cyclopyrronium Bromide

Cat. No. B1669519
CAS RN: 15599-22-1
M. Wt: 396.4 g/mol
InChI Key: HZVNJIOPUIMLRO-UHFFFAOYSA-M
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Description

Cyclopyrronium bromide, also known as glycopyrronium bromide, is a synthetic quaternary ammonium compound. It belongs to the muscarinic anticholinergic group and is used primarily as a medication to reduce secretions in the airways, saliva, and other bodily fluids. It does not cross the blood-brain barrier, which limits its central nervous system effects .

Preparation Methods

The preparation of cyclopyrronium bromide involves several steps:

    Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.

    Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol to obtain a key intermediate ester.

    Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.

    Quaternization: The resulting compound is quaternized with methyl bromide to form the bromide salt.

    Purification: The crude product is separated, filtered, and refined to obtain the final product .

Chemical Reactions Analysis

Cyclopyrronium bromide undergoes various chemical reactions:

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are not its primary reactions.

    Substitution: The compound is more commonly involved in substitution reactions, particularly quaternization, where a methyl group is introduced.

    Common Reagents and Conditions: Typical reagents include methyl bromide for quaternization and Pd/C for debenzylation.

Scientific Research Applications

Cyclopyrronium bromide has a wide range of applications in scientific research:

Mechanism of Action

Cyclopyrronium bromide acts as a competitive inhibitor of muscarinic receptors, particularly M1, M2, M3, M4, and M5 receptors. By blocking these receptors, it inhibits cholinergic transmission, leading to reduced secretions in various parts of the body. This mechanism makes it effective in treating conditions like COPD and hyperhidrosis .

Comparison with Similar Compounds

Cyclopyrronium bromide is often compared with other muscarinic antagonists such as:

This compound stands out due to its specific receptor affinity and limited central nervous system effects, making it a unique and valuable compound in both research and clinical settings.

properties

CAS RN

15599-22-1

Molecular Formula

C20H30BrNO2

Molecular Weight

396.4 g/mol

IUPAC Name

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide

InChI

InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1

InChI Key

HZVNJIOPUIMLRO-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyclopyrronium bromide;  Cyclopyrronii bromidum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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